1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Lipophilicity Drug-likeness Membrane permeability

1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS 282109-00-6) is a synthetic 4-sulfonyl-substituted imidazol-2-one derivative with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol. Its IUPAC name is 5-(benzenesulfonyl)-3-tert-butyl-1H-imidazol-2-one, and its SMILES notation is CC(C)(C)N1C=C(NC1=O)S(=O)(=O)C2=CC=CC=C2.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34
CAS No. 282109-00-6
Cat. No. B2486407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one
CAS282109-00-6
Molecular FormulaC13H16N2O3S
Molecular Weight280.34
Structural Identifiers
SMILESCC(C)(C)N1C=C(NC1=O)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H16N2O3S/c1-13(2,3)15-9-11(14-12(15)16)19(17,18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)
InChIKeyALFRCHMXCHECMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS 282109-00-6): Physicochemical Profile and Structural Positioning for Scientific Procurement


1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS 282109-00-6) is a synthetic 4-sulfonyl-substituted imidazol-2-one derivative with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol . Its IUPAC name is 5-(benzenesulfonyl)-3-tert-butyl-1H-imidazol-2-one, and its SMILES notation is CC(C)(C)N1C=C(NC1=O)S(=O)(=O)C2=CC=CC=C2 . The compound features three key structural elements: (i) an imidazol-2-one core providing a hydrogen-bond donor (HBD = 1) and acceptor (HBA = 4) framework, (ii) an electron-withdrawing phenylsulfonyl group at the 4-position contributing a topological polar surface area (TPSA) of 71.93 Ų, and (iii) a sterically bulky tert-butyl group at the N1 position, yielding a calculated LogP of 1.7642 and only two freely rotatable bonds . It is commercially available at 90% purity from specialty chemical suppliers and is positioned as a research-grade building block for medicinal chemistry and chemical biology applications .

Why Generic Substitution of 1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one with Closest In-Class Imidazol-2-one Analogs Risks Physicochemical and Pharmacophoric Mismatch


Within the 4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one chemical family, even seemingly minor N1-substituent variations produce substantial shifts in lipophilicity, steric bulk, hydrogen-bond donor capacity, and polar surface area — each of which directly impacts membrane permeability, solubility, target binding, and metabolic stability . The 1-(tert-butyl)-substituted derivative (CAS 282109-00-6) occupies a unique position in this series: it retains a single H-bond donor (N3-H) unlike its N1,N3-dimethyl counterpart (CAS 185011-09-0), possesses higher lipophilicity (LogP 1.7642) than both the unsubstituted parent (CAS 185011-02-3) and the dimethyl analog (LogP 1.6374), and introduces greater steric bulk at N1 than the 4-methylphenyl-substituted variant (CAS 477848-63-8, MW 314.36) while maintaining a lower molecular weight . These differences mean that interchangeability cannot be assumed — an analog with different LogP, TPSA, or HBD/HBA profile will predictably exhibit altered pharmacokinetic behavior, target engagement, and assay readout in any biological screening cascade .

Quantitative Physicochemical Differentiation of 1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one Against Its Three Closest Structural Analogs


Lipophilicity Advantage: 1-(tert-Butyl)-4-(phenylsulfonyl) Derivative Exhibits Higher LogP (1.7642) Than N1,N3-Dimethyl Analog (LogP 1.6374) — Implications for Membrane Permeability

The target compound (CAS 282109-00-6) carries a calculated LogP of 1.7642, which is +0.1268 log units higher than the N1,N3-dimethyl-substituted analog 1,3-dimethyl-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS 185011-09-0, LogP = 1.6374) . This difference arises from the greater hydrophobic surface area contributed by the tert-butyl group relative to a methyl substituent. In the context of Lipinski's Rule of Five and lead-likeness criteria, the target compound's LogP remains within the favorable drug-like range (1–3) while offering enhanced passive membrane permeability potential compared to the less lipophilic dimethyl analog .

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Retention: 1-(tert-Butyl) Derivative Preserves a Single HBD (N3-H) Lacking in the Fully Methylated Analog — Critical for Target Hydrogen-Bonding Interactions

The target compound possesses exactly one hydrogen-bond donor (HBD = 1, the N3-H of the imidazol-2-one ring), whereas the N1,N3-dimethyl analog (CAS 185011-09-0) has zero HBDs (HBD = 0) because both nitrogen positions are methylated . This is a binary pharmacophoric difference: the tert-butyl derivative retains the capacity to donate a hydrogen bond to a target protein backbone or side-chain acceptor, while the dimethyl analog cannot. The phenylsulfonyl-substituted imidazol-2-one scaffold has been implicated in kinase inhibitor design (including Tie2 kinase inhibition, as disclosed in patent US20040053943A1), where the imidazol-2-one N-H frequently serves as a hinge-binding hydrogen-bond donor [1].

Hydrogen-bond donor Pharmacophore Target engagement

Molecular Weight Tiering: Target Compound (MW 280.34) Occupies an Intermediate MW Position That Balances Lipophilic Efficiency Against Smaller and Larger N1-Substituted Analogs

The target compound (MW 280.34) occupies an intermediate molecular weight position within the 4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one series: it is +56.10 Da heavier than the unsubstituted parent 4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS 185011-02-3, MW 224.24, C9H8N2O3S) , yet −34.02 Da lighter than the N1-(4-methylphenyl)-substituted analog 1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one (CAS 477848-63-8, MW 314.36, C16H14N2O3S) . This intermediate MW positioning, combined with LogP = 1.7642, yields a calculated lipophilic ligand efficiency (LLE = pIC50 − LogP) parameter space that is more favorable for lead optimization than the higher-MW, higher-LogP 4-methylphenyl analog, while offering greater hydrophobic driving force for binding than the unsubstituted parent.

Molecular weight Lipophilic ligand efficiency Lead optimization

Polar Surface Area Differentiation: Target Compound (TPSA 71.93 Ų) Exceeds That of the N1,N3-Dimethyl Analog (TPSA 69.45 Ų) by +2.48 Ų — a Subtle but Meaningful Difference for CNS vs. Peripheral Target Profiling

The target compound has a reported topological polar surface area (TPSA) of 71.93 Ų, which is +2.48 Ų higher than the N1,N3-dimethyl analog (TPSA = 69.45 Ų) . While this difference is numerically small, it reflects the retention of the imidazol-2-one N-H polar contributor in the target compound versus its absence in the fully methylated analog. For CNS drug discovery programs, TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, while values above 70–90 Ų are more typical of peripherally restricted agents. The target compound's TPSA of 71.93 Ų positions it near the upper boundary for predicted CNS penetration, whereas the dimethyl analog (TPSA 69.45 Ų) may have a marginally higher probability of CNS access .

Polar surface area CNS penetration Blood-brain barrier

Rotatable Bond Restriction: Target Compound Exhibits Only 2 Rotatable Bonds — Conferring Reduced Conformational Entropy Penalty Upon Target Binding Relative to More Flexible Analogs

The target compound possesses only 2 rotatable bonds (the tert-butyl C-N bond and the phenyl-sulfonyl C-S bond), as reported in vendor technical data . This is a property shared with the unsubstituted parent compound (CAS 185011-02-3, also 2 rotatable bonds, C9H8N2O3S) , but contrasts with the bulkier N1-(4-methylphenyl) analog (CAS 477848-63-8), which introduces an additional aryl-aryl rotatable bond . Low rotatable bond count (<5) is a favorable drug-likeness parameter associated with improved oral bioavailability and reduced entropic penalty upon protein binding. The target compound's conformational rigidity, combined with its intermediate MW and LogP, makes it a more fragment-like or lead-like starting point than the 4-methylphenyl analog for structure-based drug design campaigns .

Conformational restriction Rotatable bonds Binding entropy

Steric Bulk Differentiation: The N1-tert-Butyl Group Provides Greater Steric Shielding of the Imidazol-2-one Core Than N1-Methyl or N1-Aryl Substituents — Implications for Metabolic Stability and Target Selectivity

The N1-tert-butyl substituent in the target compound provides substantially greater steric bulk (calculated Taft Es value for tert-butyl ≈ −1.54 vs. methyl ≈ 0.00) compared to N1-methyl (CAS 185011-09-0) or even N1-(4-methylphenyl) (CAS 477848-63-8) analogs . This steric shielding of the imidazol-2-one ring can serve two purposes relevant to compound selection: (i) metabolic shielding — the bulky tert-butyl group may sterically hinder cytochrome P450-mediated oxidation at or near the imidazol-2-one core, potentially improving metabolic stability; and (ii) selectivity modulation — the tert-butyl group's steric demands may restrict the orientation of the phenylsulfonyl moiety, potentially altering target binding selectivity profiles compared to flatter N1-aryl or smaller N1-alkyl analogs. In the broader context of sulfonyl imidazolone medicinal chemistry, steric modulation at N1 has been exploited to tune both potency and selectivity profiles [1].

Steric shielding Metabolic stability Selectivity

Optimal Research Application Scenarios for 1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one Based on Verified Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Requiring a Hinge-Binding Hydrogen-Bond Donor with Tunable Lipophilicity

In fragment-based or structure-based kinase inhibitor programs where the imidazol-2-one N-H is intended to serve as a hinge-region hydrogen-bond donor, 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is uniquely qualified among close analogs: it retains the critical N3-H donor (HBD = 1) while the N1,N3-dimethyl analog (HBD = 0) is pharmacophorically incompetent for this interaction [Section 3, Evidence Item 2]. The tert-butyl group further provides steric shielding that may bias the phenylsulfonyl group into specific binding pocket orientations, as supported by SAR findings in the Tie2 kinase inhibitor patent literature [1]. Its intermediate MW (280.34) and favorable LogP (1.7642) position it as a viable fragment for elaboration or as a core scaffold for parallel library synthesis targeting kinase selectivity profiles.

Peripherally Restricted Lead Optimization Where Moderately Elevated TPSA Is Desirable to Limit CNS Penetration

For therapeutic programs where CNS-mediated side effects must be avoided (e.g., peripheral anti-inflammatory or anti-angiogenic agents targeting Tie2 or related kinases), the target compound's TPSA of 71.93 Ų places it above the typical CNS-penetrant threshold (60–70 Ų) while remaining within the oral drug-like range [Section 3, Evidence Item 4]. In contrast, the N1,N3-dimethyl analog (TPSA 69.45 Ų) may carry a marginally higher CNS penetration risk. Coupled with its single HBD (favorable for oral absorption per Lipinski guidelines) and low rotatable bond count (favorable for bioavailability), the target compound offers a balanced profile for peripheral target programs where CNS exclusion is a design criterion.

Metabolic Stability Screening Cascades Where Steric Shielding of the Heterocyclic Core Is a Key Design Hypothesis

The N1-tert-butyl group in the target compound provides the greatest steric bulk among all commercially available N1-substituted 4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one analogs [Section 3, Evidence Item 6]. In drug discovery programs where oxidative metabolism at or near the imidazol-2-one ring is a suspected clearance mechanism, this compound offers a unique tool to test the hypothesis that steric shielding of the core improves metabolic stability — a strategy that cannot be tested with the N1-H (unsubstituted), N1-methyl, or even N1-aryl analogs. The compound's two rotatable bonds and intermediate lipophilicity further avoid introducing confounding metabolic liabilities associated with highly flexible or excessively lipophilic molecules.

Chemical Biology Probe Development Requiring a Defined Hydrogen-Bond Donor/Acceptor Profile for Target Engagement Studies

For chemical biology applications where a well-characterized HBD/HBA profile is essential for interpreting target engagement data (e.g., SPR, ITC, or cellular thermal shift assays), the target compound's defined pharmacophoric features — 1 HBD, 4 HBA, 2 rotatable bonds, TPSA 71.93 Ų, and LogP 1.7642 — provide a cleaner interpretative framework than either the dimethyl analog (0 HBD, TPSA 69.45 Ų) or the 4-methylphenyl analog (MW 314.36, ≥3 rotatable bonds) [Section 3, Evidence Items 1–5]. The retention of a single HBD also enables straightforward SAR deconvolution: any binding or functional differences observed between the target compound and the dimethyl analog can be directly attributed to the presence or absence of the N3-H hydrogen-bond donor interaction.

Quote Request

Request a Quote for 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.